

Isobutyl Valerate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl valerate*

Cat. No.: B076362

[Get Quote](#)

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of **isobutyl valerate**, a volatile organic compound (VOC) with significant applications in the flavor, fragrance, and potentially broader life sciences industries.

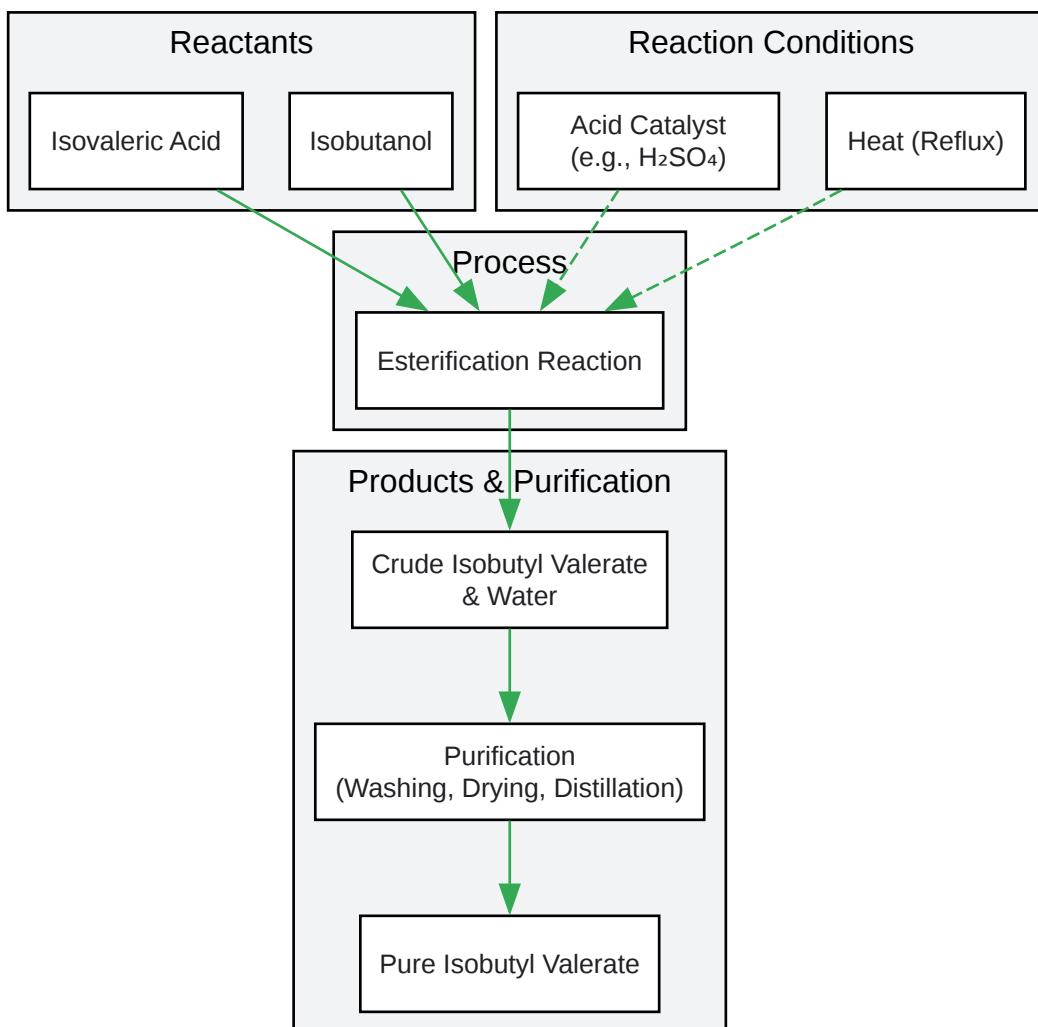
Introduction

Isobutyl valerate (also known as isobutyl pentanoate) is an organic ester with a characteristic fruity aroma, often described as reminiscent of apples or pineapples. As a volatile organic compound, it contributes to the natural scent of various plants and is widely used as a flavoring and fragrance agent.^{[1][2]} This guide delves into the chemical and physical properties, synthesis, analytical methodologies, and potential biological relevance of **isobutyl valerate**, presenting a consolidated resource for scientific and research applications.

Chemical and Physical Properties

Isobutyl valerate is a colorless liquid that is almost insoluble in water but miscible with alcohols and oils.^[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **Isobutyl Valerate**


Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₈ O ₂	[1] [3]
Molecular Weight	158.24 g/mol	[1] [3]
CAS Number	10588-10-0	[1] [3]
Boiling Point	169 - 183.34 °C	[1] [4]
Melting Point	-92.8 °C (estimate)	[4]
Density	0.86 - 0.8625 g/cm ³ at 25°C	[1] [4]
Vapor Pressure	1.09 mmHg at 25°C	[2]
Flash Point	55.56 - 63 °C	[2] [4]
Water Solubility	117.8 mg/L at 25 °C (estimated)	[5]
Refractive Index	1.4046 - 1.416	[2] [4]
LogP (o/w)	3.177 (estimated)	[5]

Synthesis and Biosynthesis

Chemical Synthesis

Isobutyl valerate is typically synthesized via Fischer-Speier esterification. This process involves the acid-catalyzed reaction of isovaleric acid with isobutanol.[\[1\]](#) A representative workflow for this synthesis is depicted in the diagram below.

Figure 1. Synthesis of Isobutyl Valerate via Fischer Esterification

[Click to download full resolution via product page](#)Figure 1. Synthesis of **Isobutyl Valerate** via Fischer Esterification

Natural Occurrence and Biosynthesis

Isobutyl valerate has been identified as a natural volatile component in various plants, including *Valeriana officinalis* and *Eucalyptus camaldulensis*, as well as in the fungus *Aspergillus clavatus*.^[3] In plants, esters are synthesized through enzymatic reactions involving alcohols and acyl-CoAs, catalyzed by alcohol acyltransferases (AATs). While a specific pathway for **isobutyl valerate** is not extensively documented, it is understood to be part of the broader metabolic pathways that produce a wide array of volatile esters contributing to plant aroma and defense.

Experimental Protocols

Synthesis of Isobutyl Valerate (Fischer Esterification)

This protocol is adapted from the general procedure for Fischer esterification.

Materials:

- Isovaleric acid
- Isobutanol
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

- In a round-bottom flask, combine equimolar amounts of isovaleric acid and isobutanol.
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume of reactants).
- Assemble a reflux apparatus and heat the mixture to reflux for 1-2 hours.
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.

- Purify the crude **isobutyl valerate** by fractional distillation.

Analysis of Isobutyl Valerate by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the analysis of volatile organic compounds like **isobutyl valerate**.^{[6][7]}

Sample Preparation (Headspace Analysis):

- Place the sample containing **isobutyl valerate** (e.g., plant material, food product) in a headspace vial.
- Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) to allow volatile compounds to partition into the headspace.
- Use a gas-tight syringe to manually inject a sample of the headspace gas into the GC-MS, or employ an automated headspace sampler. Alternatively, for trace analysis, use solid-phase microextraction (SPME) to concentrate the analytes from the headspace before injection.

GC-MS Parameters (Typical):

- Gas Chromatograph: Agilent 6890 Series or equivalent.
- Column: HP-5MS (or similar non-polar capillary column), 30 m x 0.25 mm ID x 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Inlet Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 200°C, hold for 5 minutes.
- Mass Spectrometer: Agilent 5973 Network Mass Selective Detector or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.
- Data Analysis: Identify **isobutyl valerate** by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

The following diagram illustrates a typical workflow for the GC-MS analysis of volatile organic compounds.

Figure 2. General Workflow for VOC Analysis by GC-MS

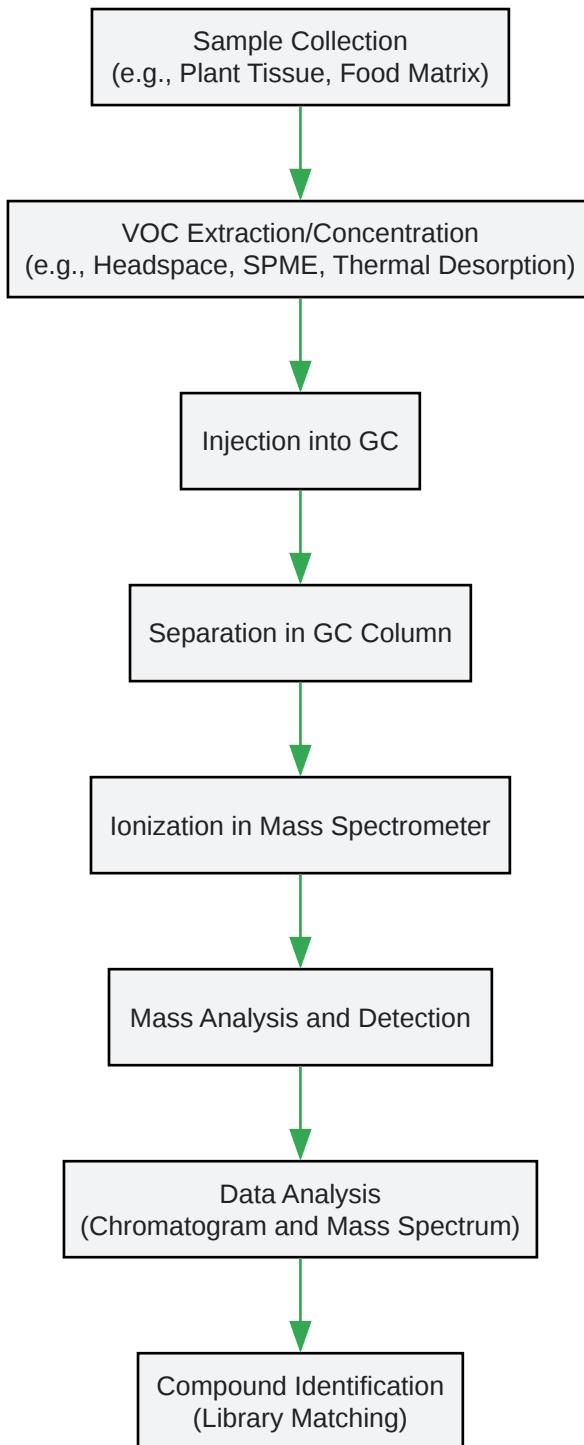

[Click to download full resolution via product page](#)

Figure 2. General Workflow for VOC Analysis by GC-MS

Biological Activity and Signaling Pathways

Volatile esters play crucial roles in plant biology, acting as attractants for pollinators, deterrents for herbivores, and as signaling molecules in plant defense. For instance, the jasmonate signaling pathway, which is critical for plant defense against herbivores and pathogens, involves the volatile ester methyl jasmonate. While **isobutyl valerate** has not been identified as a primary signaling molecule, its presence in plants suggests a potential role in plant-environment interactions.

Steryl esters, which are structurally different but also esters, are involved in maintaining sterol homeostasis in plant cell membranes and can influence signaling pathways related to plant growth and defense.^{[8][9]} Research into the specific signaling roles of smaller volatile esters like **isobutyl valerate** is an emerging area. The diagram below depicts a simplified, representative plant defense signaling pathway where volatile esters can be involved.

Figure 3. Representative Plant Defense Signaling Pathway

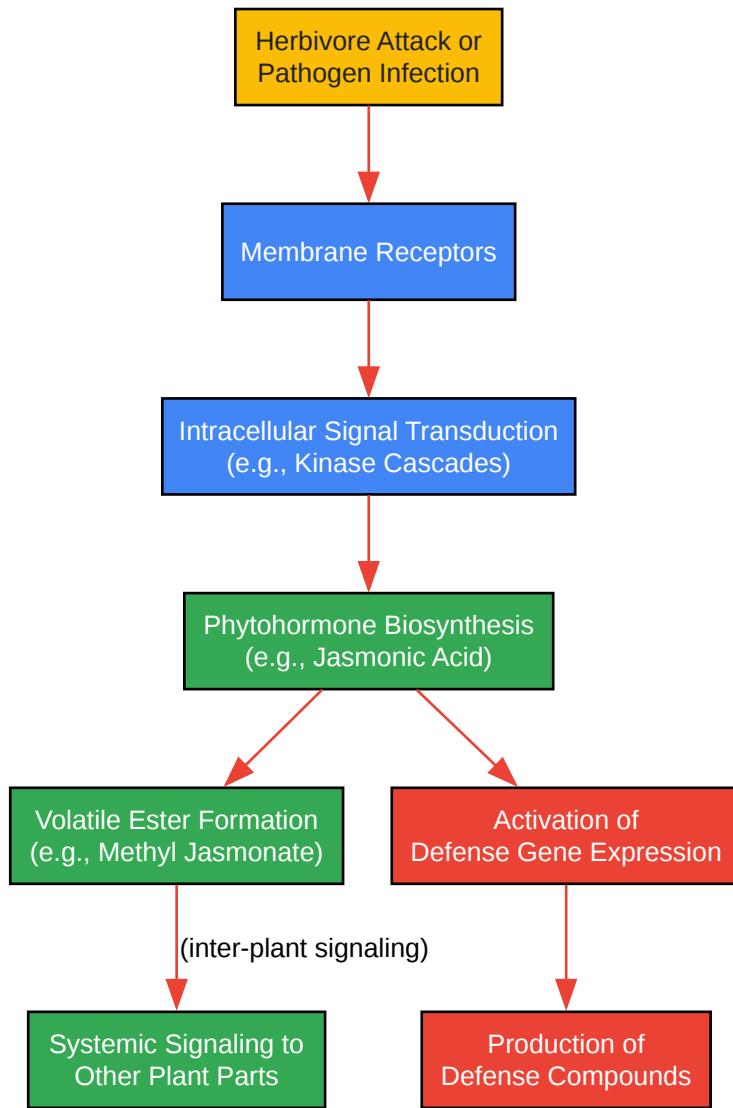

[Click to download full resolution via product page](#)

Figure 3. Representative Plant Defense Signaling Pathway

Regulatory and Safety Information

Isobutyl valerate and structurally similar esters have been evaluated for safety as flavoring agents. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assessed isobutyl isovalerate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".^[10] Similarly, substances on the FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) list have undergone

rigorous safety assessments.[\[11\]](#)[\[12\]](#)[\[13\]](#) **Isobutyl valerate** is classified as a flammable liquid.
[\[14\]](#)

Conclusion

Isobutyl valerate is a well-characterized volatile organic compound with established applications in the flavor and fragrance industries. Its synthesis and analysis are straightforward using standard organic chemistry and analytical techniques. While its direct role in biological signaling pathways is yet to be fully elucidated, the known functions of other volatile esters in plant biology suggest that **isobutyl valerate** may have ecological significance. This guide provides a foundational resource for researchers interested in the further study and application of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ISOBUTYL VALERATE | 10588-10-0 [chemicalbook.com]
- 2. Isobutyl Valerate | CAS#:10588-10-0 | Chemsra [chemsra.com]
- 3. Isobutyl valerate | C9H18O2 | CID 66356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ISOBUTYL VALERATE CAS#: 10588-10-0 [m.chemicalbook.com]
- 5. isobutyl valerate, 10588-10-0 [thegoodscentsccompany.com]
- 6. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. Frontiers | Effects of impaired steryl ester biosynthesis on tomato growth and developmental processes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Isobutyl isovalerate | C9H18O2 | CID 11514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. femaflavor.org [femaflavor.org]

- 12. femaflavor.org [femaflavor.org]
- 13. femaflavor.org [femaflavor.org]
- 14. ISOBUTYL VALERATE | 10588-10-0 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Isobutyl Valerate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076362#isobutyl-valerate-as-a-volatile-organic-compound\]](https://www.benchchem.com/product/b076362#isobutyl-valerate-as-a-volatile-organic-compound)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com